trans-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid
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Overview
Description
trans-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid: is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . This compound is characterized by a pyrrolidine ring substituted with a benzyl group, a methoxycarbonyl group, and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves the reaction of pyrrolidine derivatives with benzyl halides and methoxycarbonylating agents under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, amines
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups
Reduction: Alcohol derivatives
Substitution: Substituted pyrrolidine derivatives with various functional groups
Scientific Research Applications
Chemistry: In chemistry, trans-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound is used to study the interactions of pyrrolidine derivatives with biological targets. It can serve as a model compound for investigating the biological activity of similar structures .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the design and synthesis of new drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of trans-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and its substituents can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function. The compound’s stereochemistry and functional groups play a crucial role in determining its binding affinity and specificity .
Comparison with Similar Compounds
- trans-1-Benzyl-4-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid
- trans-1-Benzyl-4-(p-tolyl)pyrrolidine-3-carboxylic acid hydrochloride
Comparison: Compared to similar compounds, trans-1-Benzyl-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is unique due to its specific substituents and stereochemistryFor example, the methoxycarbonyl group provides different electronic and steric effects compared to the ethoxycarbonyl group, leading to variations in reactivity and interactions with biological targets .
Properties
Molecular Formula |
C14H17NO4 |
---|---|
Molecular Weight |
263.29 g/mol |
IUPAC Name |
(3S,4S)-1-benzyl-4-methoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-19-14(18)12-9-15(8-11(12)13(16)17)7-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,16,17)/t11-,12-/m1/s1 |
InChI Key |
YCRKEXYTCFTDDC-VXGBXAGGSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1CN(CC1C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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